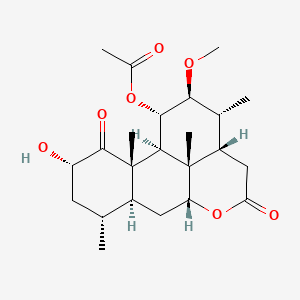

Picrasin C

Descripción

Structure

3D Structure

Propiedades

Número CAS |

33804-89-6 |

|---|---|

Fórmula molecular |

C23H34O7 |

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

[(1S,2S,4S,6R,7S,9R,13S,14R,15S,16S,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |

InChI |

InChI=1S/C23H34O7/c1-10-7-15(25)21(27)23(5)13(10)8-16-22(4)14(9-17(26)30-16)11(2)18(28-6)19(20(22)23)29-12(3)24/h10-11,13-16,18-20,25H,7-9H2,1-6H3/t10-,11-,13+,14+,15+,16-,18+,19-,20+,22-,23+/m1/s1 |

Clave InChI |

XTAVFXFXCFHNNF-SEMNJSAISA-N |

SMILES |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

SMILES isomérico |

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

SMILES canónico |

CC1CC(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)O |

Origen del producto |

United States |

Occurrence and Isolation of Picrasin C

Purification Protocols

The isolation and purification of Picrasin C from its natural sources, primarily the bark and stems of plants from the Picrasma genus, involve a series of sophisticated separation and purification techniques. Given its presence in a complex mixture of other structurally similar quassinoids and alkaloids, achieving high purity of this compound necessitates the use of advanced chromatographic and crystallization methods.

Chromatographic Separation Techniques

Chromatography is a cornerstone in the purification of this compound. The process typically begins with a crude extract obtained from the plant material, which is then subjected to various chromatographic methods to separate the constituent compounds based on their differential partitioning between a stationary phase and a mobile phase. For quassinoids, a combination of different chromatographic techniques is often employed to achieve the desired level of purity. The isolation of compounds from Picrasma quassioides often involves column chromatography over silica (B1680970) gel, ODS (octadecylsilane), and Sephadex LH-20, followed by more refined techniques like semi-preparative RP-HPLC to yield pure compounds. bvsalud.org

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification steps of this compound. It offers high resolution, speed, and sensitivity, making it ideal for separating structurally similar quassinoids.

Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the principle that more nonpolar compounds will have a stronger interaction with the stationary phase and thus elute later.

A typical HPLC protocol for the purification of quassinoids, which could be adapted for this compound, would involve the following:

| Parameter | Description |

| Column | Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size) |

| Mobile Phase | A gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol. |

| Flow Rate | Typically in the range of 1-5 mL/min for semi-preparative scale. |

| Detection | UV detector, monitoring at a wavelength where the compound absorbs, often around 254 nm. |

| Injection Volume | Dependent on the concentration of the sample and the column capacity. |

The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated fractions is then re-assessed using analytical HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While not primarily a preparative technique for isolating large quantities of material, it is crucial for the identification and purity assessment of this compound during the purification process.

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. The molecules are ionized, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). This provides two key pieces of information for each separated component: its retention time from the LC and its mass spectrum from the MS.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, which helps in its unambiguous identification. Furthermore, fragmentation patterns observed in the mass spectrum can provide structural information, confirming the identity of the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, its application to a compound like this compound, which is a relatively large and complex molecule, would likely require derivatization. Derivatization is a process of chemically modifying a compound to produce a new compound which has properties that are suitable for analysis by GC-MS.

For this compound, derivatization would be necessary to increase its volatility and thermal stability, allowing it to be vaporized without decomposition in the GC inlet. Once in the gas phase, the separation principles are similar to HPLC, but with a gaseous mobile phase (carrier gas). The separated components then enter the mass spectrometer for detection and identification. While less common than LC-MS for non-volatile natural products, GC-MS can provide high-resolution separation and valuable structural information from the mass spectra.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) represents a significant advancement in LC-MS technology. UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, shorter run times, and increased sensitivity compared to conventional HPLC.

When coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, this technique provides very high mass accuracy and resolution. The QTOF mass analyzer allows for the precise determination of the elemental composition of the parent ion and its fragments. This level of detail is extremely valuable in the structural elucidation and confirmation of complex natural products like this compound, especially when distinguishing between isomers that have the same molecular weight but different structural arrangements. This technique is more of an analytical tool to confirm the identity and purity of the isolated compound rather than a preparative purification method itself.

Crystallization Methods

Crystallization is a crucial final step in the purification of this compound, aimed at obtaining a highly pure, crystalline solid from a solution. A successful crystallization process not only enhances the purity of the compound by excluding impurities into the mother liquor but also provides crystals suitable for X-ray diffraction studies to confirm its three-dimensional structure.

For quassinoids, crystallization can sometimes be achieved directly from the organic solvent used in the final stages of extraction, providing a simplified purification pathway. google.com The general principle of crystallization involves dissolving the compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. As the solution cools slowly and undisturbed, the solubility of the compound decreases, leading to the formation of crystals.

Common crystallization methods that can be applied to this compound include:

Slow Evaporation: The compound is dissolved in a solvent in which it is moderately soluble. The solvent is then allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and begins to crystallize.

Solvent-Antisolvent Diffusion: The compound is dissolved in a "good" solvent, and an "antisolvent" (a solvent in which the compound is poorly soluble) is carefully layered on top or allowed to diffuse into the solution. This gradually reduces the solubility of the compound, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound is prepared at a high temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation. Seeding the solution with a small crystal of the pure compound can sometimes facilitate this process. google.com

This compound is a quassinoid, a type of degraded triterpene, that has been isolated from plants of the Simaroubaceae family, notably Picrasma quassioides mdpi.comresearchgate.net. Its structural elucidation relies heavily on various spectroscopic techniques, providing detailed information about its atomic connectivity and spatial arrangement karary.edu.sd.

Structural Elucidation and Characterization of this compound

The determination of the chemical structure of this compound involves a combination of spectroscopic methods. These techniques provide complementary data that, when analyzed together, allow for the unambiguous assignment of the positions of atoms and functional groups within the molecule.

Spectroscopic Analysis for Structure Determination

Spectroscopic analysis is fundamental to organic structure elucidation. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are key techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can deduce the types of atoms present, their local chemical environment, and their connectivity to neighboring atoms globalresearchonline.net.

Proton NMR (¹H-NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) and coupling constants (J values) reveal the number of neighboring protons emerypharma.com. The integration of a signal is proportional to the number of protons it represents. Analysis of the ¹H-NMR spectrum of this compound allows for the identification of different types of protons (e.g., methyl, methylene (B1212753), methine, hydroxyl) and their positions relative to electronegative atoms or functional groups.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon atoms in the molecule hmdb.cahmdb.ca. The chemical shift of a carbon signal is particularly sensitive to the hybridization state and the presence of nearby functional groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons emerypharma.com. The ¹³C-NMR spectrum of this compound, often in conjunction with DEPT experiments, helps to account for all carbon atoms in the molecule and assign them to specific structural fragments.

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity and long-range correlations within complex molecules like quassinoids researchgate.netyoutube.com.

Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled to each other, typically through one or two bonds emerypharma.comresearchgate.net. This helps in tracing proton networks within the molecule.

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy shows correlations between protons and the carbons to which they are directly attached (one-bond correlations) emerypharma.comresearchgate.net. This is crucial for assigning proton signals to their corresponding carbons.

Analysis of the 2D NMR data for this compound allows researchers to build a comprehensive picture of its structure by linking the information obtained from the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used for the structural characterization of natural products like this compound jstar-research.comresearchgate.net. HRESIMS provides accurate mass measurements, allowing for the determination of the precise molecular formula of the compound nii.ac.jpresearchgate.net. The ionization process in ESI is relatively soft, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) or adducts, which simplifies the determination of the molecular weight. The high resolution allows for the differentiation of compounds with very similar nominal masses. For this compound, HRESIMS data confirms its molecular formula, reported as C₂₃H₃₄O₇ mdpi.comnih.gov.

Detailed spectroscopic data, including chemical shifts and coupling constants from NMR experiments and accurate mass measurements from HRESIMS, are essential for the definitive structural assignment of this compound. While specific, comprehensive spectroscopic data tables for this compound itself were not extensively detailed across the search results, the general application of these techniques to quassinoids and similar natural products is well-documented researchgate.netresearchgate.netresearchgate.netresearchgate.net. Studies on related picrasins and quassinoids demonstrate the typical data types and their interpretation in elucidating these complex structures researchgate.netrsc.orgtandfonline.com.

Here is an example of how spectroscopic data might be presented for a quassinoid, based on the types of data found in the search results for related compounds:

| Position | δ¹H (ppm) | Multiplicity | J (Hz) | δ¹³C (ppm) | COSY | HMBC |

| 1 | x.xx | m | xxx.x | H-2 | C-3, C-5, C-10 | |

| 2 | x.xx | dd | J₁, J₂ | xxx.x | H-1, H-3 | C-4, C-10 |

| ... | ... | ... | ... | ... | ... | ... |

| OCH₃ | x.xx | s | xx.x | - | C-xx (attached carbon) | |

| OCOCH₃ | x.xx | s | xx.x, xxx.x | - | C=O (acetate carbonyl) |

The combination of these spectroscopic techniques allows researchers to piece together the structure of this compound, confirming its tetracyclic quassinoid skeleton and the positions of its various functional groups, including hydroxyl, methoxy, and acetate (B1210297) moieties mdpi.com.

Structural Elucidation and Characterization of Picrasin C

Spectroscopic Analysis for Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds when exposed to infrared radiation. libretexts.orgsavemyexams.com Different functional groups absorb IR radiation at characteristic wavenumbers, providing a unique spectral fingerprint. libretexts.orgsavemyexams.com While specific IR data for Picrasin C were not extensively detailed in the search results, general principles of IR spectroscopy for similar compounds can be applied. Quassinoids, including this compound, typically contain functional groups such as hydroxyl (-OH), carbonyl (C=O, from esters and ketones), and ether (C-O-C) groups. nih.govresearchgate.net

Characteristic IR absorption bands for these functional groups are well-established:

Hydroxyl groups (-OH): Typically show a broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.orgsavemyexams.com

Carbonyl groups (C=O): Appear as strong absorption bands in the range of 1630-1820 cm⁻¹, with the exact position depending on the type of carbonyl (ketone, ester, etc.) and its chemical environment. libretexts.orgsavemyexams.com For instance, ketone carbonyls are often found around 1715 cm⁻¹, while ester carbonyls are typically seen around 1735 cm⁻¹. libretexts.orgsavemyexams.com

Ether groups (C-O-C): Show absorption bands in the range of 1000-1300 cm⁻¹. savemyexams.com

The IR spectrum of this compound would exhibit a combination of these characteristic bands, providing initial clues about the presence of these functional groups within its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. technologynetworks.comlibretexts.org UV-Vis spectra typically display absorbance as a function of wavelength. technologynetworks.com The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide insights into the nature of the absorbing species. libretexts.org

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectroscopy are powerful techniques used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light by a sample. researchgate.net Chiral molecules, like this compound, which contains multiple stereogenic centers, will exhibit a CD or ECD spectrum with characteristic Cotton effects (peaks or troughs) at certain wavelengths, the sign and intensity of which are related to the molecule's three-dimensional structure and absolute stereochemistry.

Computational methods, specifically ECD calculations, are often used in conjunction with experimental CD spectroscopy to determine the absolute configuration of complex natural products like quassinoids. researchgate.net By comparing the experimental CD spectrum with calculated ECD spectra for different possible stereoisomers, the correct absolute configuration can be assigned. researchgate.net While direct experimental CD or ECD data for this compound were not found, the application of ECD calculations has been reported for the structural elucidation of other compounds, including some from Picrasma quassioides, highlighting the relevance of this approach for determining the absolute configuration of quassinoids. researchgate.net

Computational and Genomics-Assisted Approaches

Computational and genomics-assisted approaches play an increasingly important role in the structural elucidation and characterization of natural products, complementing traditional spectroscopic methods.

Genomic Information for Natural Product Structure Elucidation

Genomic information can provide valuable insights into the biosynthetic pathways responsible for producing natural products like this compound. By sequencing and analyzing the genome of the producing organism, such as Picrasma quassioides, researchers can identify the genes encoding the enzymes involved in the biosynthesis of quassinoids. nih.gov This genetic information can help predict the types of compounds an organism can produce and can aid in understanding the structural features of these compounds. mdpi.com

Studies on the chloroplast genome of Picrasma quassioides have provided detailed structural information about its genetic makeup. nih.gov While this specific study focused on the chloroplast genome's structure and evolution, genomic data from the nuclear genome would be more directly relevant to the biosynthesis of secondary metabolites like this compound. Analyzing gene clusters potentially involved in triterpene biosynthesis can provide clues about the enzymatic steps leading to the formation of the complex quassinoid scaffold and its specific modifications, such as hydroxylation, oxidation, and esterification, which are crucial for the final structure of this compound.

In silico Computational Methods in Structural Studies

In silico computational methods, such as molecular docking and density functional theory (DFT) calculations, are powerful tools used in structural studies of natural products. nih.govfrontiersin.orgplos.org These methods can be used to:

Predict the three-dimensional structure of a molecule.

Calculate spectroscopic parameters (e.g., NMR shifts, ECD spectra) for comparison with experimental data. researchgate.net

Evaluate the stability and conformation of different possible isomers.

Study interactions with target proteins to understand potential biological activities, which can indirectly support structural hypotheses. frontiersin.org

Molecular docking studies, for example, have been applied to investigate the interaction of Picrasma quassioides compounds with target proteins, providing insights into their potential mechanisms of action. frontiersin.org DFT calculations can be used to optimize the geometry of a molecule and calculate its electronic properties, which are essential for predicting spectroscopic data like ECD spectra for absolute configuration determination. researchgate.netplos.org These computational approaches, when integrated with experimental data, enhance the accuracy and efficiency of structural elucidation.

Chemometrics and Statistical Analysis for Metabolite Profiling (e.g., PCA, HCA)

Chemometrics and statistical analysis techniques, such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA), are valuable for analyzing complex spectroscopic and chromatographic data obtained from metabolite profiling studies. mdpi.com While not directly used for the de novo structural elucidation of a single compound like this compound, these methods are crucial for:

Comparing the metabolite profiles of different plant samples or extracts.

Identifying patterns and variations in compound composition.

Pinpointing potential markers, which could include compounds like this compound, that are characteristic of a particular sample or condition.

Metabolite profiling studies utilizing techniques like LC-MS or GC-MS generate large datasets that require sophisticated statistical analysis to extract meaningful information. mdpi.com PCA can help reduce the dimensionality of the data and visualize the relationships between different samples based on their metabolite profiles. HCA can group similar samples together based on their chemical composition. These methods are particularly useful in the early stages of natural product discovery and characterization, helping to prioritize samples for further isolation and structural elucidation of individual compounds like this compound. mdpi.com

Biosynthesis and Derivatization of Picrasin C

Precursor Analysis and Biosynthetic Pathways

Quassinoids, including Picrasin C, are biosynthesized from triterpenoid (B12794562) precursors. This process involves a series of oxidative degradation and rearrangement steps that transform a C30 triterpene skeleton into the characteristic C18, C19, C20, C22, or C25 quassinoid structures sci-hub.stscielo.br. This compound itself is a C23 quassinoid mdpi.com.

Role in Triterpenoid Biosynthesis

Triterpenoids are a large and diverse group of natural products derived from the cyclization of squalene. They serve as precursors for a wide range of compounds in plants, including steroids and other complex molecules chemrxiv.org. Quassinoids are considered degraded triterpenoids, meaning their biosynthetic pathway branches off from the main triterpenoid route with subsequent loss of carbon atoms and structural modifications sci-hub.stnih.gov. The biogenetic process from C30 triterpenoids to quassinoids involves the removal of one or more methyl groups and a portion of the side chain, along with the formation of characteristic lactone rings sci-hub.st.

Enzymatic Transformations in this compound Formation

While the precise enzymatic steps leading specifically to this compound are not fully elucidated, the general biosynthesis of quassinoids involves various enzymatic transformations. These likely include oxidation, cyclization, and rearrangement reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, reductases, and transferases. The conversion of a C30 triterpenoid precursor, such as (20S)-apotirucallol, involves the loss of terminal carbons and selective oxidation to yield C26 quassinoids, which can then be further modified to C25 quassinoids through the loss of a carbon at C-4 sci-hub.st. This compound, being a C23 quassinoid, would involve further degradation steps from a larger quassinoid intermediate.

Chemical Synthesis and Semi-Synthesis of this compound Analogs

The complex structure of quassinoids presents challenges for total chemical synthesis. However, both total synthesis and semi-synthetic approaches are employed to obtain quassinoids and their analogs.

Synthetic Routes and Methodologies

Total synthesis of quassinoids often involves multi-step convergent or linear strategies to construct the intricate tetracyclic core and introduce the necessary functional groups and stereochemistry nih.govacs.orgacs.org. Methodologies may include various reactions such as annulation, oxidation, reduction, and functional group interconversions. The synthesis of quassinoid analogs can also involve building simplified core structures with appended side chains or modified ring systems ucl.ac.uk.

Derivatization Strategies for Structural Modification

Derivatization strategies are commonly used to modify the structure of natural products, including quassinoids, to improve their properties or explore structure-activity relationships ucl.ac.uk. For this compound, derivatization could involve modifications of hydroxyl groups, ketone functionalities, or the lactone ring. These modifications can be achieved through various chemical reactions such as esterification, etherification, oxidation, reduction, or the introduction of new functional groups jfda-online.comtaylorandfrancis.commdpi.com. Semi-synthesis, which uses naturally occurring quassinoids as starting materials for chemical modification, is a particularly useful approach for generating analogs with targeted structural changes ucl.ac.ukresearchgate.netnih.gov. This can lead to compounds with altered solubility, stability, or biological activity ucl.ac.uk.

Biotransformation Studies of this compound

Biotransformation involves the use of biological systems, such as microorganisms or enzymes, to chemically modify compounds frontiersin.orglongdom.orgmdpi.com. This approach can be valuable for generating novel derivatives that may be difficult to obtain through chemical synthesis frontiersin.orgmdpi.com. While specific biotransformation studies focusing solely on this compound are not extensively detailed in the provided search results, biotransformation has been successfully applied to other natural products, including diterpenes, to introduce specific functionalizations like hydroxylation mdpi.com. This suggests that microbial or enzymatic transformations could potentially be used to produce new this compound derivatives with modified structures. Biotransformation can result in chemically stable compounds with desired pharmacological activity longdom.org.

Biological Activities and Molecular Mechanisms of Picrasin C

Cellular and Molecular Pharmacology

Network pharmacology is a multidisciplinary approach that investigates the complex interactions between drug components and biological systems. nih.govresearchgate.netpreprints.org This methodology moves beyond the traditional "one-drug, one-target" model to a more holistic "multi-target" strategy, which is particularly useful for understanding the mechanisms of action of natural compounds like Picrasin C. researchgate.net By constructing and analyzing networks of interactions between the compound, its potential protein targets, and associated disease pathways, researchers can identify key molecular players and signaling cascades affected by the compound. nih.govpreprints.org

In the context of this compound, network pharmacology can be employed to predict its potential targets and elucidate its pharmacological mechanisms. This involves integrating data from various sources, including bioinformatics databases and computational predictions. The process typically begins with identifying the potential protein targets of this compound. These targets are then mapped onto protein-protein interaction (PPI) networks to understand their functional relationships. nih.govnih.gov

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are subsequently performed to identify the biological processes and signaling pathways that are significantly associated with the identified targets. nih.gov This can reveal, for instance, that the targets of this compound are enriched in pathways related to apoptosis, cell cycle regulation, and cellular stress responses, suggesting its potential as an anti-cancer agent.

The construction of a compound-target network provides a visual representation of the interactions between this compound and its multiple targets, highlighting the multi-faceted nature of its biological activity. nih.gov This network-based approach allows for a comprehensive understanding of how this compound exerts its effects at a systemic level, providing a foundation for further experimental validation.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. chemrevlett.comyoutube.com This method is instrumental in understanding the molecular basis of a drug's mechanism of action by simulating the interaction between the drug and its protein target at the atomic level.

For this compound, molecular docking simulations can be utilized to identify and characterize its binding to specific protein targets that are implicated in disease processes. The three-dimensional structure of the target protein is required, which can be obtained from crystallographic data or homology modeling. nih.gov The simulation then places the this compound molecule into the binding site of the protein and calculates the binding affinity, often expressed as a docking score. nih.gov A higher score generally indicates a stronger and more stable interaction.

These simulations can reveal key details about the ligand-target interaction, such as the specific amino acid residues in the protein that form hydrogen bonds or hydrophobic interactions with this compound. This information is crucial for understanding how the compound modulates the protein's function. For example, docking studies might show that this compound binds to the active site of an enzyme, thereby inhibiting its activity, or to an allosteric site, altering the protein's conformation and function.

Molecular dynamics (MD) simulations can further refine the results of molecular docking by simulating the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.com This provides a more realistic representation of the binding process and can help to confirm the stability of the predicted interactions. By combining molecular docking with MD simulations, researchers can gain detailed insights into the molecular mechanisms underlying the biological activities of this compound.

Mechanisms of Cellular Regulation

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. medicinacomplementar.com.br Many anti-cancer therapies work by inducing apoptosis in tumor cells. mdpi.com this compound has been shown to exert its cytotoxic effects in cancer cells by triggering apoptotic pathways. There are two main pathways of apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. medicinacomplementar.com.brmdpi.com

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage, and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. mdpi.com The extrinsic pathway, on the other hand, is activated by the binding of extracellular ligands to death receptors on the cell surface, leading to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspases. mdpi.commdpi.com

Research indicates that this compound can induce apoptosis through the intrinsic pathway. This is characterized by changes in the mitochondrial membrane potential and the release of key signaling molecules that ultimately lead to the activation of executioner caspases and the dismantling of the cell.

The mitochondrial pathway of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.com The ratio of these opposing factions determines the cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. mdpi.comresearchgate.net This shift in balance leads to the formation of pores in the outer mitochondrial membrane, a process known as mitochondrial outer membrane permeabilization (MOMP). nih.gov

MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. medicinacomplementar.com.brnih.govnih.govnih.gov Once in the cytosol, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form a complex called the apoptosome. medicinacomplementar.com.br The apoptosome then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3, leading to the execution phase of apoptosis. medicinacomplementar.com.brmdpi.com Studies have shown that treatment with certain compounds can lead to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation, indicating the involvement of the mitochondrial pathway. mdpi.comresearchgate.net

Table 1: Key Events in Mitochondrial Pathway Modulation by Apoptosis-Inducing Agents

| Event | Description |

| Increased Bax/Bcl-2 Ratio | An upregulation of pro-apoptotic Bax and/or a downregulation of anti-apoptotic Bcl-2, leading to a higher ratio that favors apoptosis. mdpi.com |

| Cytochrome c Release | The release of cytochrome c from the mitochondria into the cytosol, triggered by mitochondrial outer membrane permeabilization. nih.govnih.gov |

| Caspase Activation | The sequential activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) following cytochrome c release. nih.govijper.org |

Caspase-3 is a key executioner caspase in the apoptotic cascade. nih.govresearchgate.net It is activated by initiator caspases, such as caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway). ijper.org Once activated, caspase-3 cleaves a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The activation of caspase-3 is a critical event in the commitment of a cell to undergo apoptosis. researchgate.net Many studies investigating the pro-apoptotic effects of natural compounds, including those similar in action to this compound, measure the activity of caspase-3 as a key indicator of apoptosis induction. nih.gov An increase in caspase-3 activity is a strong confirmation that the observed cell death is occurring through an apoptotic mechanism.

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that takes place in a cell as it grows and divides. The ability to induce cell cycle arrest is a key mechanism for many compounds investigated for their antiproliferative effects. Research into other compounds isolated from Picrasma quassioides, such as picrasidine I, has shown the capacity to induce cell cycle arrest at various phases, including the G2/M and sub-G1 phases, in different cancer cell lines researchgate.net. However, based on a review of the available scientific literature, there are no specific studies detailing the direct effects of this compound on cell cycle progression or the underlying molecular mechanisms of such an arrest.

Reactive Oxygen Species (ROS) Regulation

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. While essential for cell signaling at low concentrations, excessive ROS can lead to oxidative stress and cellular damage. Some compounds from Picrasma quassioides, like picrasidine I, have been reported to suppress osteoclastogenesis by inhibiting the production of reactive oxygen species researchgate.net. Furthermore, network pharmacology studies of alkaloids from the same plant suggest a potential role in mitigating conditions associated with increased ROS levels nih.gov. Despite these findings related to other constituents of the plant, there is currently a lack of specific research investigating the role of this compound in the regulation of ROS.

Mitochondrial Function Modulation

Mitochondria are critical organelles responsible for energy production and are central to cellular metabolism and apoptosis. The modulation of mitochondrial function is a significant area of pharmacological research. While extracts from Picrasma quassioides have been suggested to activate the ROS-mitochondria axis in certain cell lines, specific studies elucidating the direct impact of this compound on mitochondrial function, including mitochondrial membrane potential, respiration, or dynamics, are not present in the current body of scientific literature.

Protein Synthesis Inhibition

Quassinoids as a chemical class are noted for a range of biological activities, which can include the inhibition of protein synthesis. This mechanism involves the disruption of the ribosome's function, thereby halting the translation of mRNA into proteins, which can lead to cell growth arrest and death mdpi.com. However, while this is a known activity for the broader class, specific experimental evidence demonstrating that this compound acts as an inhibitor of protein synthesis is not available in the reviewed literature.

Investigation of Specific Bioactivities

Anti-Inflammatory Activity

Phytochemicals isolated from Picrasma quassioides, including both quassinoids and alkaloids, have demonstrated various pharmacological benefits, with anti-inflammatory activity being a significant area of investigation nih.govresearchgate.net. The anti-inflammatory properties of the plant's extracts and its constituent compounds are often attributed to their ability to modulate the production of inflammatory mediators.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of inflammation. The MAPK cascade includes key proteins like extracellular signal-regulated kinase (ERK). Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory genes and cytokines.

Network pharmacology studies on the alkaloids present in Picrasma quassioides have suggested that their anti-inflammatory effects may be mediated through the NF-κB and MAPK signaling pathways researchgate.net. However, direct experimental studies that specifically investigate the effect of this compound on NF-κB activation or the phosphorylation of ERK are currently lacking. One study that examined a range of known quassinoids from P. quassioides for their ability to inhibit nitric oxide (NO) production—a process often regulated by NF-κB—found that the tested compounds did not show significant inhibitory activity nih.gov. This highlights the need for compound-specific research, as the activities of a general plant extract cannot be attributed to every individual constituent.

Cyclooxygenase-2 (COX-2) Activity Suppression

Information specifically detailing the suppression of Cyclooxygenase-2 (COX-2) activity by this compound is not available in the current body of scientific literature. While extracts of Picrasma quassioides have been shown to suppress COX-2 expression, this activity has not been specifically linked to this compound. nih.gov

Antioxidant Activity

Detailed studies focusing on the antioxidant properties of isolated this compound could not be identified.

Free Radical Scavenging Mechanisms (e.g., Superoxide, Hydroxyl radicals)

Specific mechanisms by which this compound may scavenge free radicals, such as superoxide and hydroxyl radicals, have not been detailed in available research.

Antiproliferative and Anti-Cancer Activity in in vitro Cell Lines

While other compounds isolated from Picrasma quassioides, such as Picrasidine I, have demonstrated antiproliferative effects against various cancer cell lines, similar in vitro studies with detailed findings for this compound are not presently available. researchgate.netresearchgate.net One study noted that this compound has been identified as a potent agonist of peroxisome proliferator-activated receptor (PPAR), suggesting a potential for investigation as an anticancer agent, but direct evidence of antiproliferative activity was not provided. researchgate.net

Inhibition of Cancer Cell Growth

Specific data or data tables illustrating the inhibition of cancer cell growth in various cell lines by this compound are not available in the reviewed literature.

Specific Target Gene Modulation (e.g., AURKA, AURKB, KIF11, TOP2A)

There is no available research indicating that this compound modulates the specific target genes AURKA, AURKB, KIF11, or TOP2A.

Involvement of Arachidonic Acid (AA) Metabolic Pathway

The involvement of this compound in the arachidonic acid (AA) metabolic pathway as part of its potential anti-cancer activity has not been documented in the accessible scientific literature. The arachidonic acid pathway is a critical signaling cascade in inflammation and cancer, involving enzymes like COX and lipoxygenases (LOXs) that produce bioactive lipids. nih.govnih.govcreative-proteomics.com

MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While research specifically detailing the direct activation of the MAPK pathway by this compound is limited, studies on related quassinoid compounds suggest this pathway is a potential mechanism of action for this class of molecules. For instance, a derivative of another quassinoid, NBT-272, has been shown to interfere with both the AKT and the MEK/extracellular signal-regulated kinase (ERK) signaling pathways in embryonal tumor cells nih.gov. The ERK pathway is one of the major MAPK cascades. Furthermore, various signaling pathways, including MAPK, have been proposed as underlying mechanisms of action for bruceines, another class of quassinoids nih.gov. These findings suggest that the broader class of quassinoids may exert some of their biological effects through modulation of MAPK signaling, though direct evidence for this compound is yet to be established.

Anti-Microbial/Antibacterial Activity

The plant from which this compound is often isolated, Picrasma quassioides, has been traditionally used for conditions suggestive of infections and has been a subject of antimicrobial research mdpi.comnih.gov. However, studies investigating the chemical basis of this activity have primarily attributed it to other classes of compounds found within the plant, rather than to quassinoids like this compound nih.govresearchgate.netproquest.com.

Research has identified β-carboline alkaloids from P. quassioides as possessing moderate antimicrobial activity. These compounds have been tested against a panel of microbes, with specific minimum inhibitory concentrations (MIC) determined.

| Microorganism | Compound Class | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | β-carbolines | 32–64 |

| Escherichia coli | β-carbolines | 4–8 |

| Candida albicans | β-carbolines | 16–64 |

| Aspergillus niger | β-carbolines | 16–32 |

Data sourced from a review on Picrasma quassioides, indicating that the antimicrobial activity is attributed to β-carboline molecules. nih.gov

Quorum sensing is a system of cell-to-cell communication in bacteria that coordinates gene expression, often regulating virulence and biofilm formation. The interruption of quorum sensing is considered a promising strategy for antimicrobial therapy. Despite the investigation of various natural products for anti-quorum sensing activity, there is currently a lack of scientific literature specifically examining the effect of this compound on bacterial quorum sensing pathways.

Anti-Parasitic Activity

The quassinoid class of compounds, to which this compound belongs, is well-documented for its significant anti-parasitic activities, particularly against the malaria parasite, Plasmodium falciparum mdpi.comnih.gov. Various quassinoids isolated from plants of the Simaroubaceae family, including the genus Picrasma, have demonstrated potent activity in in vitro assays ukm.my.

While specific studies focusing solely on the anti-parasitic effects of this compound are not extensively detailed, the general activity of the quassinoid class is established. Research on compounds isolated from related plants has provided data on their efficacy.

| Quassinoid Compound | Parasite | Activity (IC50) |

|---|---|---|

| 11-Dehydroklaineanone | Plasmodium falciparum | 2 μg/mL |

| 15β-O-acetyl-14-hydroxyklaineanone | Plasmodium falciparum | 2 μg/mL |

| Longilactone | Showed significant antischistosomal effect at 200 μg/mL |

Data from a study on quassinoids from Eurycoma longifolia, another plant rich in these compounds, demonstrating the anti-parasitic potential of the chemical class.

The anti-parasitic properties of P. quassioides have also been recognized in traditional medicine for treating infestations like head lice nih.govproquest.com. Although this points to the bioactivity of its constituents, specific efficacy data for this compound against parasites such as Trypanosoma and Leishmania remains an area for further investigation.

Neuroprotective Effects

Evidence for the neuroprotective potential of this compound comes from a study that investigated a range of quassinoids isolated from the stems of Picrasma quassioides. In this research, a total of 23 quassinoids, including known compounds like this compound, were screened for their protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in human neuroblastoma SH-SY5Y cells.

The study found that these quassinoids exhibited neuroprotective activities. The underlying mechanism for this protection was identified as the suppression of cell apoptosis and the downregulation of caspase-3 activation. While the specific data for each individual compound was not detailed in the publication's abstract, the collective results for the isolated quassinoids point towards a class effect.

| Compound Class | Cell Line | Stress Inducer | Observed Mechanism of Neuroprotection |

|---|---|---|---|

| Quassinoids (including this compound) | SH-SY5Y | H₂O₂ (Oxidative Stress) | Suppression of apoptosis, Downregulation of caspase-3 activation |

Findings based on a study of 23 quassinoids isolated from Picrasma quassioides.

This research provides a strong indication that this compound possesses neuroprotective properties against oxidative damage, a key factor in the pathology of various neurodegenerative diseases.

Antidiabetic/Hypoglycemic Activity

The potential for quassinoids to influence glucose metabolism has been explored in preclinical studies. Research on quassinoid extracts from Picrasma crenata has demonstrated hypoglycemic activity in an insulin-resistant human liver carcinoma cell line (HepG2). The study revealed that the quassinoid extracts led to a significant increase in glucose uptake.

The mechanism behind the observed hypoglycemic effect of quassinoids in the aforementioned study was linked to the regulation of a key protein in glucose metabolism. The quassinoid-treated HepG2 cells showed a downregulation of the forkhead box O1 (FOXO1) protein expression. FOXO1 is a transcription factor that mediates gluconeogenesis and insulin resistance. Its inhibition is a target for managing blood glucose levels.

These findings suggest that the quassinoid class of compounds may exert antidiabetic effects by enhancing glucose uptake in cells and modulating pathways related to insulin resistance. However, it is important to note that this research was conducted with an extract containing a mixture of quassinoids and not specifically with isolated this compound. Further studies are required to determine the precise role and efficacy of this compound in enhancing glucose uptake and its potential as a hypoglycemic agent.

Forkhead Box O1 (FOXO1) Protein Downregulation

Recent research has shed light on the ability of quassinoids, a class of natural compounds to which this compound belongs, to modulate the expression of the Forkhead Box O1 (FOXO1) protein. A study investigating the effects of quassinoids from Picrasma crenata on an insulin-resistant human hepatocellular carcinoma cell line (HepG2) demonstrated a significant downregulation of FOXO1 expression in cells treated with these compounds. mdpi.comresearchgate.net

FOXO1 is a transcription factor that plays a pivotal role in regulating a multitude of cellular processes, including metabolism, cell proliferation, and stress resistance. In the context of glucose metabolism, FOXO1 is a key mediator of gluconeogenesis and is implicated in insulin resistance. mdpi.com The observed downregulation of FOXO1 by quassinoids suggests a potential mechanism by which these compounds may exert hypoglycemic effects. mdpi.comresearchgate.net The study indicated that quassinoids might act on nuclear glucocorticoid receptors, thereby inhibiting FOXO1 expression by competing with cortisol. researchgate.net

Table 1: Effect of Quassinoids on FOXO1 Expression

| Treatment Group | FOXO1 Expression Level |

| Control | Baseline |

| Quassinoid-treated | Downregulated |

This table is based on the findings from the study on Picrasma crenata extracts and represents the observed trend in FOXO1 protein levels.

Redox Balance Modulation

This compound has been a subject of investigation for its neuroprotective effects, particularly in models of oxidative stress. evitachem.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. This imbalance can lead to cellular damage and is implicated in a variety of diseases.

Extracts from plants of the Picrasma genus, which are known to contain this compound, have demonstrated notable antioxidant properties. nih.gov These antioxidant activities are crucial in mitigating the cellular damage caused by ROS. The antioxidant potential of these plant extracts suggests that their constituent compounds, including this compound, play a role in maintaining redox balance within the cellular environment. While the precise mechanisms by which this compound modulates redox balance are still under investigation, its association with neuroprotection in oxidative stress models points towards a significant antioxidant capacity.

Membrane-Stabilizing Activity

The integrity of cellular membranes is crucial for normal cell function. Membrane-stabilizing activity refers to the ability of a compound to protect cell membranes from damage and lysis. Extracts from Picrasma javanica, a plant known to contain this compound, have been shown to possess membrane-stabilizing properties. ukm.myresearchgate.net

One of the key methods to assess this activity is the heat-induced hemolysis assay, which measures the ability of a substance to prevent the rupture of red blood cells (RBCs) when exposed to heat. Studies have demonstrated that extracts from P. javanica can effectively prevent the hemolysis of human RBCs under such conditions. ukm.myresearchgate.net This protective effect on the RBC membrane suggests that the phytochemicals present in the extract, which include quassinoids like this compound, contribute to the stabilization of the cell membrane. Although direct studies on isolated this compound are limited, the findings from plant extracts provide a strong indication of its potential role in maintaining membrane integrity.

Advanced Research Methodologies in Picrasin C Studies

Omics Approaches (e.g., Metabolomics Profiling)

Omics approaches, such as metabolomics profiling, are utilized to gain a comprehensive view of the metabolic changes occurring in biological systems in response to compounds like Picrasin C. Metabolomics focuses on the complete set of metabolites within cells, tissues, or organs, offering a snapshot of the cellular metabolic state and reflecting the dynamic interplay of various factors. criver.commdpi.com Metabolite profiling specifically measures the conversion of a compound to its metabolites and intermediates within biological samples. criver.com High-resolution liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are primary analytical tools for metabolite identification, providing sensitivity, precision, and structural information. criver.commdpi.com Untargeted metabolomic profiling can reveal metabolic shifts and identify altered metabolites. mdpi.comthno.org

Bioinformatics and Systems Biology Integration

Bioinformatics and systems biology play a crucial role in integrating data obtained from various experimental approaches to understand the complex mechanisms of action of compounds like this compound. Network pharmacology, for instance, can be used to identify potential targets and signaling pathways influenced by active compounds from sources like Picrasma quassioides. nih.gove-century.us This involves identifying targets of active compounds using databases and finding disease-associated targets. nih.gove-century.us Molecular docking is a bioinformatics technique used to predict the binding affinity and interaction modes between compounds and their potential protein targets. nih.govrsc.org Data visualization and mapping analysis are then employed to interpret the results from these integrated approaches. nih.gov

Experimental Validation Techniques

Experimental validation techniques are essential for confirming the biological activities and mechanisms suggested by omics and bioinformatics approaches. These techniques often involve cell-based assays and molecular analyses.

Cell-Based Assays (e.g., MTT, CCK-8 assay)

Cell-based assays are widely used to evaluate the effects of compounds on cell viability, proliferation, and cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell viability. The Cell Counting Kit-8 (CCK-8) assay is another sensitive colorimetric method used for determining the number of viable cells in proliferation and cytotoxicity assays. sigmaaldrich.comtocris.comabcam.comraybiotech.com The CCK-8 assay utilizes the WST-8 reagent, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble orange formazan (B1609692) dye. sigmaaldrich.comtocris.comabcam.comraybiotech.comyeasenbio.com The amount of formazan produced is directly proportional to the number of living cells, and the absorbance is typically measured at 450 nm. sigmaaldrich.comtocris.comyeasenbio.com CCK-8 is considered more sensitive than MTT and has low cytotoxicity, allowing for longer incubation times. tocris.comabcam.comraybiotech.com These assays help determine the optimal concentrations and incubation times for studying cellular responses. nih.gove-century.usresearchgate.net

Flow Cytometry for Apoptosis Assessment

Flow cytometry is a powerful technique used to assess various cellular processes, including apoptosis (programmed cell death). nih.govsemanticscholar.orgresearchgate.net By staining cells with fluorescent markers that indicate different stages of apoptosis, flow cytometry can quantify the percentage of cells undergoing apoptosis. nih.gov This method is used to support findings from other assays, such as CCK-8, by providing detailed information on cell death pathways. nih.govresearchgate.net

Gene Expression Analysis (e.g., mRNA, Western Blotting)

Gene expression analysis techniques are employed to investigate how compounds influence the levels of specific genes and proteins within cells. Messenger RNA (mRNA) expression levels can be analyzed using techniques like RT-PCR. researchgate.netnih.govrsc.org Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into protein expression levels and activation states. nih.govsemanticscholar.orgresearchgate.netrsc.orgplos.org These methods help researchers understand the molecular pathways affected by this compound, such as those related to cell proliferation, apoptosis, and inflammation. nih.govresearchgate.net For example, Western blotting has been used to evaluate the expression of core protein targets and signaling pathway-related metabolic enzymes. nih.gov

Enzyme Activity Assays (e.g., GAPDH activity)

Enzyme activity assays are conducted to measure the catalytic activity of specific enzymes in the presence of a compound. These assays can help determine if a compound inhibits or activates an enzyme, providing insights into its biochemical effects. nih.govrsc.orgfao.org For instance, the determination of GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) activity is an example of an enzyme activity assay that can be used to test the properties of extracted compounds. nih.govplos.org Enzyme activity can be assessed using spectrophotometric methods that measure the production or consumption of a substrate or product over time. plos.orgsigmaaldrich.com

Future Directions and Research Gaps

Exploration of Novel Picrasin C Derivatives

The exploration of novel derivatives of this compound represents a significant future direction in research. Quassinoids, as a class, exhibit diverse structural features, and modifications to the core this compound skeleton could lead to compounds with altered or enhanced biological activities, as has been observed with other quassinoids and natural products. researchgate.netresearchgate.netscielo.brtsijournals.com Structure-activity relationship (SAR) studies are crucial in this regard to understand how specific structural moieties influence pharmacological effects. researchgate.net Identifying key functional groups and structural arrangements responsible for observed activities would guide the rational design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties. This could involve chemical synthesis or semi-synthesis approaches, starting from isolated this compound or related natural scaffolds.

Comprehensive Understanding of Less-Explored Mechanisms of Action

While some studies hint at potential mechanisms of action for compounds from Picrasma quassioides, the specific molecular targets and pathways modulated by this compound are not yet fully elucidated. nih.govnih.govresearchgate.net Future research needs to delve deeper into the less-explored mechanisms. This includes detailed investigations into its interactions with specific enzymes, receptors, or signaling molecules within relevant biological pathways. For instance, if this compound shows promise in a particular area, such as anti-inflammatory or anti-cancer activity, understanding the precise cascade of events it influences at the cellular and molecular level is paramount. mdpi.comnih.govnih.gov Techniques such as network pharmacology, as applied to P. quassioides extracts, can provide a starting point for identifying potential targets, which then require rigorous experimental validation specifically for this compound. nih.gov

Development of Advanced Analytical and Isolation Techniques

The isolation and purification of natural compounds like this compound can be challenging due to their complex structures and presence in intricate plant matrices. spandidos-publications.com Advancements in analytical and isolation techniques are essential to facilitate research on this compound. This includes the development and optimization of more efficient and scalable methods for isolating this compound from its natural sources. ukm.myresearchgate.net Furthermore, sophisticated analytical techniques, such as advanced chromatography coupled with high-resolution mass spectrometry (LC-MS/MS), can aid in the identification and characterization of this compound, its metabolites, and potential degradation products. researchgate.netmdpi.com These techniques are also vital for quality control and standardization of this compound preparations used in research.

Synergistic Effects with Other Bioactive Compounds

Traditional medicinal uses of Picrasma quassioides often involve complex extracts containing multiple bioactive compounds. mdpi.comnih.govresearchgate.net Investigating the potential synergistic effects of this compound with other compounds present in these extracts or with established therapeutic agents is a critical area for future research. nih.govresearchgate.netresearchgate.netsmolecule.com Understanding how this compound interacts with other phytochemicals could provide insights into the holistic effects observed in traditional medicine and potentially lead to the development of more effective combination therapies. nih.govresearchgate.net Research should explore whether combinations involving this compound exhibit enhanced efficacy or reduced toxicity compared to the individual compounds.

Potential for Synthetic Biology and Bioproduction of this compound

Given the potential interest in this compound, exploring alternative methods of production beyond traditional extraction from plants is a valuable future direction. Synthetic biology and bioproduction approaches could offer sustainable and scalable ways to obtain this compound. This would involve elucidating the biosynthetic pathway of this compound in Picrasma quassioides and then engineering microorganisms or other biological systems to produce the compound. researchgate.net This approach could overcome limitations associated with plant cultivation, extraction yields, and environmental factors, ensuring a consistent and potentially more cost-effective supply of this compound for research and potential development.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.